REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([N:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][C:15]([N+:21]([O-])=O)=[CH:16][CH:17]=2)[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Sn](Cl)Cl.O.O.[Sn](Cl)Cl.[OH-].[Na+]>C(O)(=O)C.Cl.O.CCOC(C)=O>[CH2:1]([O:8][C:9]([N:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][C:15]([NH2:21])=[CH:16][CH:17]=2)[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid benzyl ester
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC2=CC(=CC=C2CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
71 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
49.3 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the resulting solution at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an incomplete reaction
|
Type
|
STIRRING
|
Details
|
stir
|
Type
|
CUSTOM
|
Details
|
the reaction 24 h more at room temperature
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
TLC now shows complete reaction
|
Type
|
ADDITION
|
Details
|
Pour
|
Type
|
STIRRING
|
Details
|
Stir the suspension vigorously for 10 min (pH=5)
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
The suspension clears up on vigorous stifling for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Partition the layers (pH aq=9-10)
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous with more EtOAc (2×600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organics (K2CO3 and Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in methylene chloride
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to remove residual inorganics
|
Type
|
CUSTOM
|
Details
|
Remove the solvent in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC2=CC(=CC=C2CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |